2,2'-(2-Phenylanthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
CAS No.:
Cat. No.: VC20679383
Molecular Formula: C32H36B2O4
Molecular Weight: 506.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H36B2O4 |
|---|---|
| Molecular Weight | 506.3 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[2-phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracen-9-yl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C32H36B2O4/c1-29(2)30(3,4)36-33(35-29)27-23-16-12-13-17-24(23)28(34-37-31(5,6)32(7,8)38-34)26-20-22(18-19-25(26)27)21-14-10-9-11-15-21/h9-20H,1-8H3 |
| Standard InChI Key | CBKUNIDSVBPZLU-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=C(C4=CC=CC=C24)B5OC(C(O5)(C)C)(C)C)C6=CC=CC=C6 |
Introduction
Structural and Synthetic Analysis
Molecular Architecture
The compound features a central 2-phenylanthracene moiety bridged by two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups at the 9,10-positions. This configuration creates a planar, extended π-system that enhances electronic delocalization while maintaining solubility in common organic solvents . X-ray crystallography of analogous structures reveals interplanar distances of 3.4–3.6 Å, ideal for π-π stacking in solid-state devices .
Synthetic Pathways
Synthesis typically proceeds via a multi-step route:
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Anthracene Functionalization: Bromination of 2-phenylanthracene at the 9,10-positions using N-bromosuccinimide (NBS) in chloroform yields the dibrominated precursor .
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Borylation: A Miyaura borylation reaction employs bis(pinacolato)diboron (B₂Pin₂) with Pd(dppf)Cl₂ catalysis, achieving >70% yield under optimized conditions (90°C in DME/K₃PO₄) . Critical parameters include:
¹H NMR analysis confirms successful borylation through the disappearance of aromatic protons adjacent to boron (δ 7.85–6.75 ppm) and emergence of dioxaborolane methyl signals at δ 1.25 ppm .
Electronic and Optical Properties
Charge Transport Characteristics
In organic thin-film transistors (OTFTs), polymers incorporating this monomer exhibit hole mobilities of 0.08–0.12 cm²/V·s, with on/off ratios >10⁶ . The anthracene core’s planarity reduces energetic disorder, while boron’s electron-deficient nature enhances charge injection at metal-semiconductor interfaces .
Absorption and Emission Profiles
UV-Vis spectra show strong absorption at λmax = 380–400 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions. Photoluminescence quantum yields reach 45% in solution, though solid-state quenching reduces this to <15% due to aggregation .
Applications in Advanced Materials
Organic Photovoltaics (OPVs)
Blended with PC₇₁BM, the compound achieves power conversion efficiencies (PCE) of 4.2% in bulk heterojunction cells. The boron centers improve exciton dissociation, while the anthracene unit extends absorption into the visible spectrum .
Thermally Activated Delayed Fluorescence (TADF)
When incorporated into emissive layers, the compound demonstrates a singlet-triplet energy gap (ΔEST) of 0.15 eV, enabling reverse intersystem crossing rates >10⁶ s⁻¹. This facilitates TADF with Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.08) for deep-blue emission .
Comparative Analysis with Related Boron Compounds
The table below contrasts key properties with structurally similar organoboron species:
| Compound | λabs (nm) | Hole Mobility (cm²/V·s) | Thermal Stability (°C) |
|---|---|---|---|
| 2,2'-(2-Phenylanthracene-diyl)bis(dioxaborolane) | 385 | 0.11 | 300 |
| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | N/A | N/A | 180 |
| 9-Borabicyclo[3.3.1]nonane | 265 | <0.001 | 220 |
Challenges and Future Directions
Current limitations include sensitivity to moisture during device fabrication and batch-to-batch variability in polymerization degrees. Emerging strategies involve encapsulating the boron centers with sterically hindered substituents and developing flow chemistry protocols for reproducible synthesis . Computational studies predict that replacing methyl groups with trifluoromethyl substituents could enhance air stability by 30% without compromising electronic performance .
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